4-(2-Chlorobenzoyl)quinoline; 97%

Descripción general

Descripción

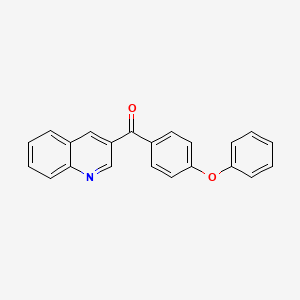

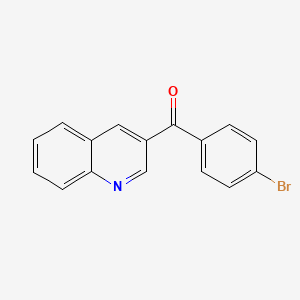

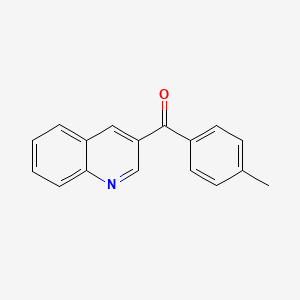

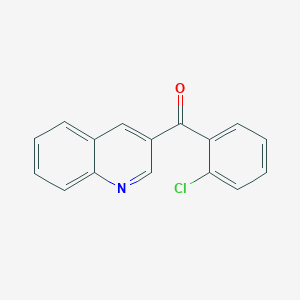

4-(2-Chlorobenzoyl)quinoline is a chemical compound used for medicinal purposes . It has a molecular formula of C16H10ClNO and a molecular weight of 267.71 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-(2-Chlorobenzoyl)quinoline, often involves α,β-unsaturated aldehydes as versatile building blocks in organic synthesis . Various methods have been developed for the preparation of quinoline and its hydrogenated derivatives . These methods often employ catalytic systems and focus on synthetic advantages and mechanistic aspects of the reactions .

Chemical Reactions Analysis

Quinoline undergoes various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Quinoline also undergoes nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

Quinoline is a colorless liquid with a boiling point of 237 degrees Celsius . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble .

Aplicaciones Científicas De Investigación

4-(2-Chlorobenzoyl)quinoline; 97% has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. In addition, it has been studied for its potential to act as an inhibitor of cancer cell proliferation and as a potential therapeutic agent for the treatment of certain types of cancer. It has also been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.

Mecanismo De Acción

Target of Action

Similar compounds, such as quinolones and quinazolines, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

It’s worth noting that benzylic halides, which have a similar structure, typically react via nucleophilic substitution pathways . This suggests that 3-(2-Chlorobenzoyl)quinoline might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds such as quinazolines and quinazolinones are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Quinolones, a related class of compounds, are known for their broad-spectrum activity and excellent tissue penetration, which suggests good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Chlorobenzoyl)quinoline would need further investigation to be fully understood.

Result of Action

Related compounds have been found to exhibit antioxidant activity . This suggests that 3-(2-Chlorobenzoyl)quinoline might also have antioxidant properties, which could have various effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . Similar environmental interactions could potentially influence the action of 3-(2-Chlorobenzoyl)quinoline.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(2-Chlorobenzoyl)quinoline; 97% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive option for lab experiments. Additionally, its antimicrobial, antioxidant, and anti-inflammatory properties make it a useful compound for studying a variety of biological processes. However, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

There are a number of potential future directions for research on 4-(2-Chlorobenzoyl)quinoline; 97%. One potential direction is to further investigate its mechanism of action in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be done on its potential to act as an inhibitor of cancer cell proliferation, as well as its potential to be used as a therapeutic agent for the treatment of certain types of cancer. Finally, further research could be done on its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.

Métodos De Síntesis

4-(2-Chlorobenzoyl)quinoline; 97% can be synthesized in two ways. The first method is a two-step process which involves the reaction of 2-chlorobenzoic acid and quinoline in aqueous solution, followed by the condensation of the two products. The reaction yields a mixture of the two products, 4-(2-chlorobenzoyl)quinoline and 2-chlorobenzamide. The second method involves the reaction of 2-chlorobenzonitrile and quinoline in aqueous solution, followed by the condensation of the two products. This method yields a single product, 4-(2-chlorobenzoyl)quinoline.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-(2-Chlorobenzoyl)quinoline, as a quinoline derivative, may interact with various enzymes, proteins, and other biomolecules. Quinolines are known to play a role in photosynthesis as electron carriers and have been associated with several beneficial effects such as preventing and treating illnesses like osteoporosis and cardiovascular diseases

Cellular Effects

Quinoline derivatives have been reported to exhibit antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-(2-Chlorobenzoyl)quinoline is not well-established. Quinolines and quinazolines are known to react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Chlorobenzoyl)quinoline might exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Quinoline derivatives have been reported to show promising antiviral effects in in vitro studies

Metabolic Pathways

Quinolines are known to be metabolized locally in the gut, with about 5% of dietary quinolines being metabolized by gut microbes

Propiedades

IUPAC Name |

(2-chlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSFWHKISMRSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283058 | |

| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187166-89-7 | |

| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.